![molecular formula C14H28O2 B14272457 [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane CAS No. 129228-16-6](/img/structure/B14272457.png)
[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane: is an organic compound with a complex structure that includes a cyclohexane ring and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexane with a suitable alkyl halide in the presence of a strong base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy and methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like hydroxide or amines.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between organic molecules and biological systems. Its functional groups make it a candidate for probing enzyme activities and metabolic pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development and delivery systems.
Industry
In the industrial sector, this compound can be used as a solvent or intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane involves its interaction with specific molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems. The cyclohexane ring provides structural stability, allowing the compound to maintain its integrity under various conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simpler structure without functional groups.
Methoxycyclohexane: Contains a single methoxy group.
2-Methylcyclohexane: Similar ring structure with a methyl group.
Uniqueness
What sets [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane apart is its combination of multiple functional groups and a cyclohexane ring
Propriétés
Numéro CAS |
129228-16-6 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
[1-methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane |
InChI |
InChI=1S/C14H28O2/c1-12(2)14(10-15-3,11-16-4)13-8-6-5-7-9-13/h12-13H,5-11H2,1-4H3 |
Clé InChI |
PQIDFVXMOZQINS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(COC)(COC)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


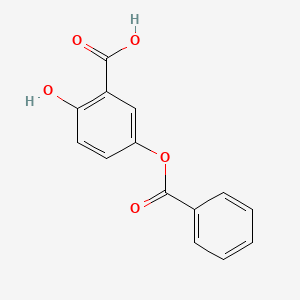
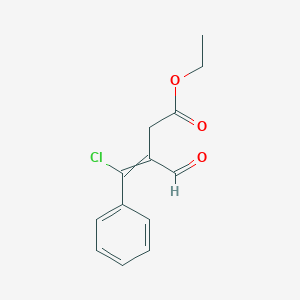
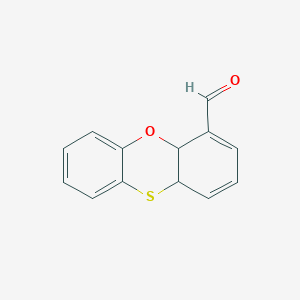
![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
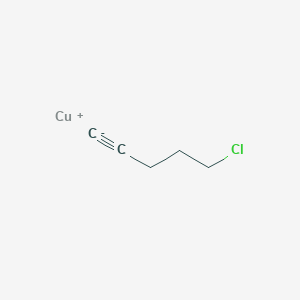
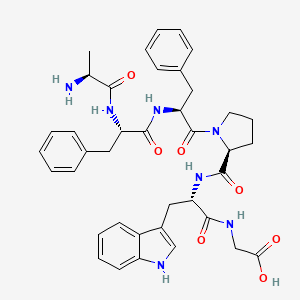
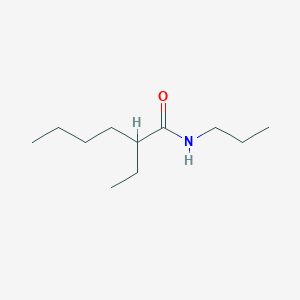
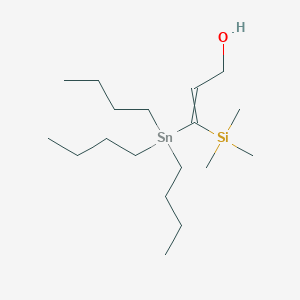

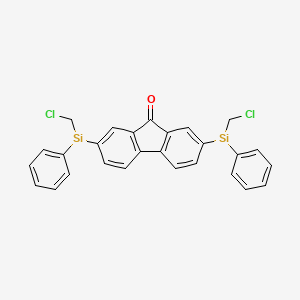
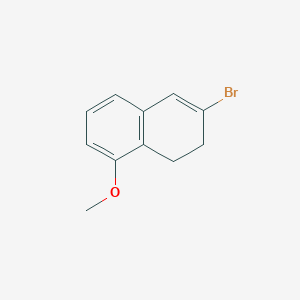
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
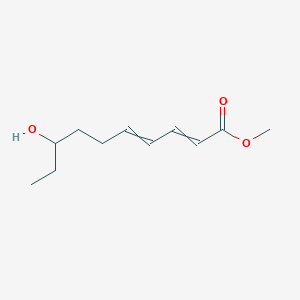
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
